molecular formula C6H3BrCl2O B1409763 3-Bromo-4,5-dichlorophenol CAS No. 1805523-00-5

3-Bromo-4,5-dichlorophenol

Cat. No.: B1409763
CAS No.: 1805523-00-5
M. Wt: 241.89 g/mol
InChI Key: BRSISBFBCAPIIK-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dichlorophenol (CAS RN: 1805523-00-5, molecular formula: C₆H₃BrCl₂O) is a halogenated phenolic compound characterized by a bromine atom at the 3-position and chlorine atoms at the 4- and 5-positions of the phenolic ring. It is synthesized through halogenation reactions, likely involving bromination of a dichlorophenol precursor under controlled conditions .

Properties

IUPAC Name

3-bromo-4,5-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSISBFBCAPIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dichlorophenol typically involves the bromination and chlorination of phenol derivatives. One common method includes the bromination of 3,4-dichlorophenol using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-4,5-dichlorophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It is also employed in the development of bioactive molecules and pharmaceuticals .

Medicine: Its unique structure allows for the exploration of novel pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dichlorophenol involves its interaction with cellular components, particularly lipids and proteins. It can disrupt cell membranes and interfere with enzymatic activities, leading to various biological effects. The compound’s halogen atoms play a crucial role in its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The biological activity, toxicity, and chemical reactivity of halogenated phenols are highly dependent on the positions and types of substituents. Below is a comparative analysis of 3-bromo-4,5-dichlorophenol with structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS RN Molecular Formula Substituent Positions Key Properties/Applications References
This compound 1805523-00-5 C₆H₃BrCl₂O Br (3), Cl (4,5) Potential pesticide intermediate
4-Bromo-2,5-dichlorophenol 1940-42-7 C₆H₃BrCl₂O Br (4), Cl (2,5) Prohibited due to human toxicity
4-Bromo-3-chlorophenol 13631-21-5 C₆H₄BrClO Br (4), Cl (3) >95% purity; commercial availability
3-Bromo-4,5-dihydroxybenzaldehyde N/A C₇H₅BrO₃ Br (3), OH (4,5), CHO (1) Anticancer activity (KB, A549 cells)
Bis(3-bromo-4,5-dihydroxybenzyl) ether N/A C₁₄H₁₂Br₂O₅ Br (3), OH (4,5), ether linkage Anti-inflammatory activity

Key Observations :

  • Positional Isomerism: this compound and 4-bromo-2,5-dichlorophenol share the same molecular formula but differ in halogen positioning. The latter is prohibited due to harmful effects on human health, highlighting the critical role of substituent arrangement in toxicity .
  • Hydroxyl vs. Chlorine Substitutents : Compounds with hydroxyl groups (e.g., 3-bromo-4,5-dihydroxybenzaldehyde) exhibit stronger hydrogen-bonding capacity, enhancing their bioactivity in anticancer and anti-inflammatory applications compared to chlorinated analogs .

Key Observations :

  • Enzyme Inhibition: Bromophenols with multiple hydroxyl groups (e.g., 3-bromo-4,5-dihydroxybenzyl alcohol) show moderate enzyme inhibition, while fully brominated analogs exhibit enhanced activity (IC₅₀ as low as 11 µM) . Chlorinated derivatives like this compound may lack comparable potency due to reduced hydrogen-bonding capacity.
  • Toxicity: Positional isomers such as 4-bromo-2,5-dichlorophenol are associated with severe health risks, suggesting that this compound requires rigorous toxicity profiling before industrial use .

Biological Activity

3-Bromo-4,5-dichlorophenol is an organic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including environmental science, medicine, and chemistry. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_6H_3BrCl_2O and a molecular weight of approximately 241.90 g/mol. The compound features a phenolic structure with three halogen substituents: one bromine atom at the 3-position and two chlorine atoms at the 4- and 5-positions on the aromatic ring. The presence of these halogens significantly influences its chemical properties and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interactions : Phenolic compounds generally interact with proteins and other cellular components through hydrogen bonding and hydrophobic interactions. This can lead to alterations in enzyme activity and cellular signaling pathways.
  • Membrane Disruption : Chlorophenols can disrupt cellular membranes, affecting the integrity and function of cells. This disruption may lead to increased permeability and potential cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for use in antimicrobial formulations.

Toxicological Studies

Research indicates that this compound can exhibit toxic effects on aquatic organisms. For instance, studies have assessed its impact on fish species like Oncorhynchus mykiss (rainbow trout) and Lepomis macrochirus (bluegill sunfish), revealing varying levels of toxicity depending on concentration and exposure duration .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Aquatic Toxicity Assessment : In a controlled laboratory setting, the compound was tested for its effects on aquatic life. The results demonstrated a median lethal concentration (LC50) for rainbow trout at approximately 30 mg/L over a 96-hour exposure period .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Bromo-4,5-dichlorophenolC_6H_3BrCl_2ODifferent substitution pattern; varied activity
4-Bromo-2,5-dichlorophenolC_6H_3BrCl_2OUsed as an insecticide; different toxicity profile
3-Chloro-4,5-dichlorophenolC_6H_3Cl_3OLacks bromine; shows different reactivity
4-Bromo-2-chlorophenolC_6H_4BrClOFewer halogens; different applications

The unique combination of bromine and chlorine in this compound contributes to its specific biological effects compared to these similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4,5-dichlorophenol
Reactant of Route 2
Reactant of Route 2
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